

Application Notes and Protocols for HPLC Analysis of Dihydroguaiaretic Acid

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Compound of Interest

Compound Name: *Dihydroguaiaretic Acid*

Cat. No.: *B1676311*

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Introduction

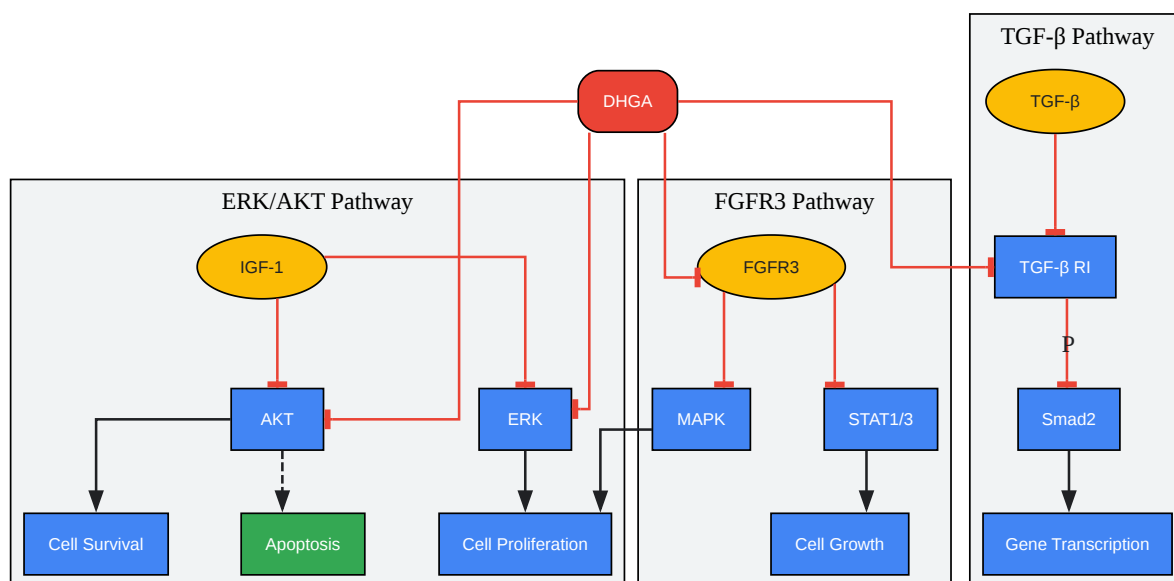
Dihydroguaiaretic acid (DHGA), also known as **Nordihydroguaiaretic acid** (NDGA), is a lignan with significant therapeutic potential, exhibiting antioxidant, anti-inflammatory, and anticancer properties. Its diverse biological activities, including the inhibition of various signaling pathways, make it a compound of interest in drug development and biomedical research. Accurate and reliable quantification of DHGA in various matrices is crucial for pharmacokinetic studies, quality control of herbal preparations, and in vitro biological assays. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of DHGA due to its high resolution, sensitivity, and reproducibility.^{[1][2]}

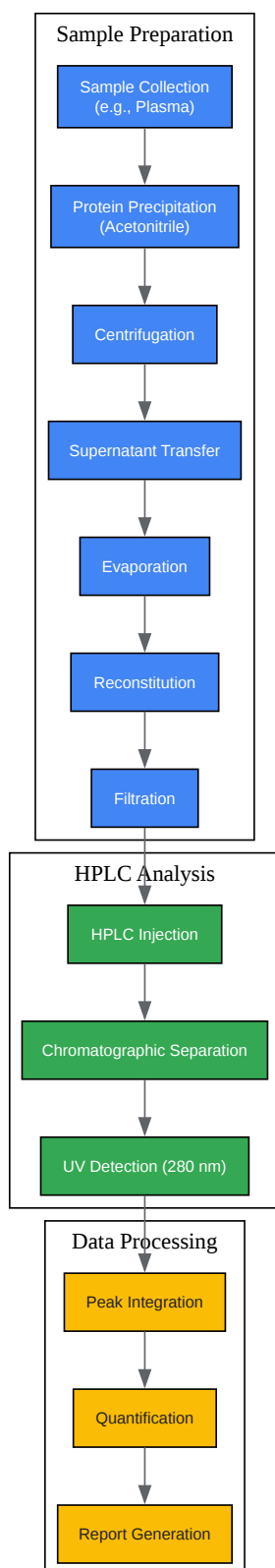
This document provides detailed application notes and protocols for the quantitative analysis of **Dihydroguaiaretic Acid** using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Signaling Pathways of Dihydroguaiaretic Acid

DHGA has been shown to modulate several key signaling pathways implicated in cell growth, proliferation, and inflammation. Understanding these mechanisms is vital for elucidating its therapeutic effects.

At high concentrations, DHGA can disrupt the activation of the ERK and AKT signaling pathways, which are often overactive in cancer, thereby inducing apoptosis.^{[1][3]} It also has a significant inhibitory effect on the Transforming Growth Factor- β (TGF- β) type I receptor, a key player in cell growth and differentiation.^[4] Furthermore, DHGA has been found to inhibit Fibroblast Growth Factor Receptor 3 (FGFR3) autophosphorylation and its downstream signaling molecules like STAT1, STAT3, and MAPK.





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